molecular formula C10H12N2O B11915125 5-(Methoxymethyl)-7-methyl-1H-indazole CAS No. 93359-90-1

5-(Methoxymethyl)-7-methyl-1H-indazole

Cat. No.: B11915125
CAS No.: 93359-90-1
M. Wt: 176.21 g/mol
InChI Key: HAFVOSFMUDIATQ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxymethyl group at the 5-position and a methyl group at the 7-position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-7-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-methyl-3-nitrobenzoic acid, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the desired indazole compound. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-7-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

5-(Methoxymethyl)-7-methyl-1H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-7-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethyl)-1H-indazole: Lacks the methyl group at the 7-position, which may affect its chemical properties and biological activities.

    7-Methyl-1H-indazole:

    5-Methyl-1H-indazole: Lacks both the methoxymethyl group and the methyl group at the 7-position, leading to distinct chemical behavior.

Uniqueness

5-(Methoxymethyl)-7-methyl-1H-indazole is unique due to the presence of both the methoxymethyl group at the 5-position and the methyl group at the 7-position. These substituents contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

93359-90-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(methoxymethyl)-7-methyl-1H-indazole

InChI

InChI=1S/C10H12N2O/c1-7-3-8(6-13-2)4-9-5-11-12-10(7)9/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

HAFVOSFMUDIATQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)COC

Origin of Product

United States

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